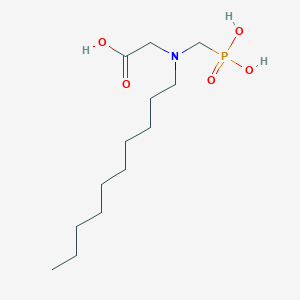
N-Decyl-N-(phosphonomethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decyl(phosphonomethyl)amino)acetic acid is a chemical compound with the molecular formula C13H28NO5P and a molecular weight of 309.34 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyl(phosphonomethyl)amino)acetic acid typically involves the reaction of decylamine with phosphonomethyl acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Análisis De Reacciones Químicas
Types of Reactions
2-(Decyl(phosphonomethyl)amino)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted amino acids. These products have significant applications in different fields .
Aplicaciones Científicas De Investigación
2-(Decyl(phosphonomethyl)amino)acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Decyl(phosphonomethyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and disrupting cellular processes, leading to its observed biological effects . The compound’s phosphonomethyl group plays a crucial role in its activity by binding to target proteins and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Glyphosate: A widely known herbicide with a similar phosphonomethyl group.
N-(Phosphonomethyl)glycine: Another compound with similar structural features and applications.
Uniqueness
2-(Decyl(phosphonomethyl)amino)acetic acid is unique due to its decyl group, which imparts specific properties and enhances its activity in various applications. This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial purposes .
Propiedades
Número CAS |
92836-90-3 |
|---|---|
Fórmula molecular |
C13H28NO5P |
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
2-[decyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |
Clave InChI |
LLSLONPOCTYQHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


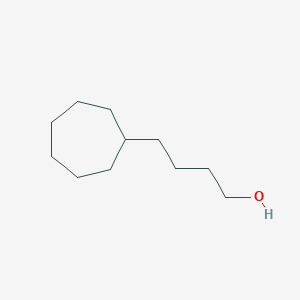
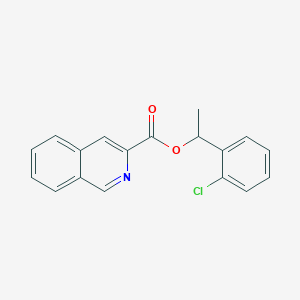
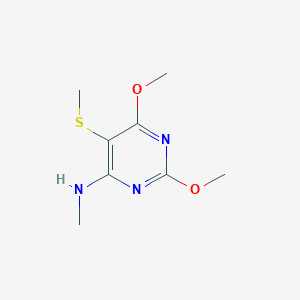
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
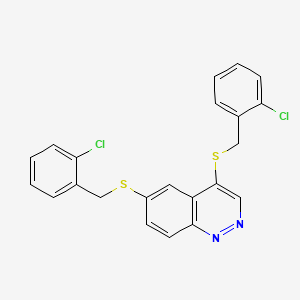
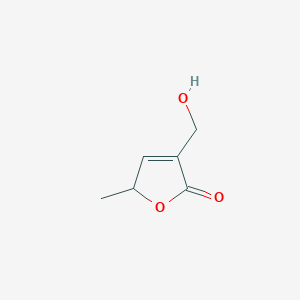
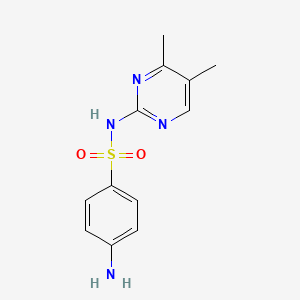
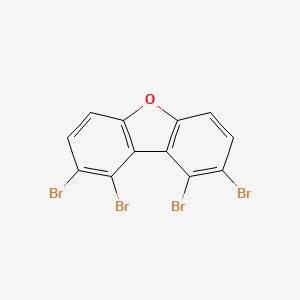
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
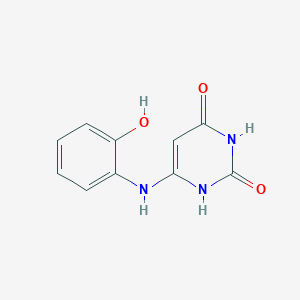
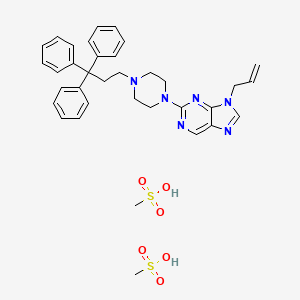
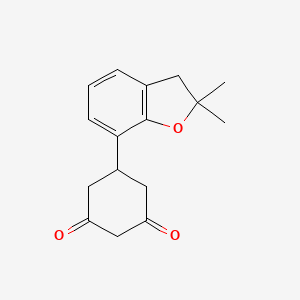

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
